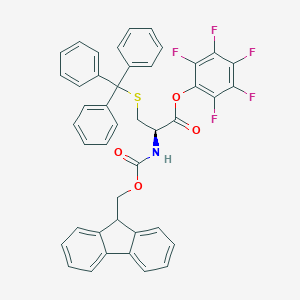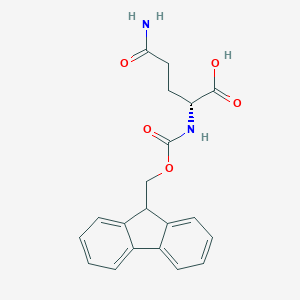
Fmoc-Cys(Trt)-OPfp
概要
説明
“Fmoc-Cys(Trt)-OH” is an N-terminal protected cysteine derivative used in peptide synthesis . It is the standard reagent for coupling cysteine into peptide sequences . The Trt group is removed with 95% TFA containing 1-5% TIS .
Synthesis Analysis
“Fmoc-Cys(Trt)-OH” is commonly used in the Fmoc solid-phase peptide synthesis . Ideally, this derivative should be introduced using the symmetrical anhydride or DIPCDI/HOBt activation to minimize enantiomerization . If activation with uronium or phosphonium reagents, such as HBTU or PyBOP, is to be employed, it is strongly recommended that collidine is used as the base .
Molecular Structure Analysis
The empirical formula of “Fmoc-Cys(Trt)-OH” is C37H31NO4S . The molecular weight is 585.71 g/mol .
Chemical Reactions Analysis
The mechanism underlying the action of “Fmoc-Cys(Trt)-OH” centers around its ability to generate a thiol-protected peptide . In the presence of a base and a catalyst, the “Fmoc-Cys(Trt)-OH” reagent reacts with the cysteine-containing peptide, resulting in the formation of a thiol-protected peptide .
Physical And Chemical Properties Analysis
“Fmoc-Cys(Trt)-OH” is a white to light yellow crystal powder . It has a melting point of 164-175°C .
科学的研究の応用
Peptide Synthesis
“Fmoc-Cys(Trt)-OPfp” is commonly used in Fmoc solid-phase peptide synthesis . It serves as an N-terminal protected cysteine derivative, which is crucial for the synthesis of peptides with precise structures. This compound is particularly useful for synthesizing mono- and bi-functionalized platinum (IV) complexes targeting angiogenic tumor vasculature .
Drug Development
In the realm of drug development, “Fmoc-Cys(Trt)-OPfp” plays a role in the synthesis of nanocomposite core–shell encapsulation systems. These systems are designed for drug loading cores with pH-responsive vesicular shells, which can be critical for targeted drug delivery .
Glycoprotein Semi-Synthesis
This compound is also instrumental in the preparation of peptide intermediates used in glycoprotein semi-synthesis . Glycoproteins have significant roles in biological processes, and their semi-synthesis can be essential for studying their functions and interactions .
Phosphoprotein Preparation
Another application is in the preparation of phosphoproteins using Native Chemical Ligation (NCL) . Phosphoproteins play vital roles in various cellular processes, and their study can provide insights into cellular signaling pathways .
Safety and Hazards
将来の方向性
作用機序
Target of Action
Fmoc-Cys(Trt)-OPfp is primarily used in the field of peptide synthesis . Its primary targets are the amino acid sequences of peptides. The compound plays a crucial role in introducing cysteine residues into peptide sequences .
Mode of Action
Fmoc-Cys(Trt)-OPfp interacts with its targets through a process known as Fmoc solid-phase peptide synthesis . This compound is an N-terminal protected cysteine derivative, which means it can be added to a peptide sequence without reacting with other parts of the peptide . The Fmoc group is removed during the synthesis process, leaving the cysteine residue incorporated into the peptide sequence .
Biochemical Pathways
The biochemical pathway primarily affected by Fmoc-Cys(Trt)-OPfp is the synthesis of peptides. By introducing cysteine residues into peptide sequences, this compound can influence the structure and function of the resulting peptides . Cysteine is particularly important in the formation of disulfide bonds, which can significantly influence the three-dimensional structure of peptides and proteins .
Pharmacokinetics
For example, its solubility and stability can affect its efficiency in the synthesis process .
Result of Action
The primary result of Fmoc-Cys(Trt)-OPfp’s action is the successful incorporation of cysteine residues into peptide sequences . This can have a variety of effects at the molecular and cellular level, depending on the specific function of the peptide being synthesized .
Action Environment
The action of Fmoc-Cys(Trt)-OPfp can be influenced by various environmental factors. For example, the pH and temperature of the reaction environment can affect the efficiency of peptide synthesis . Additionally, the presence of other reactive groups can also influence the outcome of the synthesis process .
特性
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-tritylsulfanylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H30F5NO4S/c44-35-36(45)38(47)40(39(48)37(35)46)53-41(50)34(49-42(51)52-24-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33)25-54-43(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28/h1-23,33-34H,24-25H2,(H,49,51)/t34-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDAUCYDVXIPBDR-UMSFTDKQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SCC(C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)SC[C@@H](C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F)NC(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H30F5NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00453274 | |
| Record name | Fmoc-Cys(Trt)-OPfp | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00453274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
751.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Cys(Trt)-OPfp | |
CAS RN |
115520-21-3 | |
| Record name | Fmoc-Cys(Trt)-OPfp | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00453274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-a-Fmoc-S-trityl-L-cystein pentafluorphenyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。












![(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-([1,1'-biphenyl]-4-yl)propanoic acid](/img/structure/B557722.png)



